molecular formula C16H14N4O3S B2427662 6-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline CAS No. 941913-26-4

6-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Cat. No.: B2427662
CAS No.: 941913-26-4
M. Wt: 342.37
InChI Key: WUNFOZGCTPBVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a useful research compound. Its molecular formula is C16H14N4O3S and its molecular weight is 342.37. The purity is usually 95%.
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Scientific Research Applications

Tautomeric Structures and Synthesis

6-Quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones, related compounds to the specified chemical, have been synthesized through the ring transformation of 3-(N,N-dimethylcarbamoyl)furo[2,3-b]quinoxaline hydrochloride. These compounds were found to exist in the 4,7-dihydro-7-oxo form E in dimethyl sulfoxide based on NMR spectral data, highlighting a method of synthesizing complex quinoxaline derivatives for potential applications in materials science and pharmaceutical research (Kurasawa et al., 1989).

Antimycobacterial Activity

Research on novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, synthesized through SnCl2·2H2O catalyzed one-pot Povarov reaction, demonstrated significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This indicates the potential use of quinoxaline derivatives as antimycobacterial agents, contributing to the development of new treatments for tuberculosis (Kantevari et al., 2011).

Antimicrobial Applications

The synthesis of substituted-6-methyl-1-thioxo-1,2-dihydro-3H-furo[3,2-g]pyrimido[1,6-a]quinazolin-3-ones and their derivatives from visnagenone or khellinone demonstrated excellent growth inhibition of bacteria and fungi, presenting another avenue for quinoxaline derivatives in antimicrobial drug development (Abu‐Hashem, 2018).

OLED Material Development

Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecules were synthesized for use as deep blue fluorescence materials in organic light-emitting diodes (OLEDs), demonstrating the adaptability of quinoxaline derivatives in creating advanced materials for electronic applications (Wang et al., 2021).

Interaction Studies in Aqueous Solutions

Studies on the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives revealed the effect of temperature and concentration on such interactions, providing insights into the solubility and behavior of quinoxaline derivatives in different environments, which is crucial for their formulation in pharmaceutical applications (Raphael et al., 2015).

Properties

IUPAC Name

6-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-24(21,22)20-15(10-14(19-20)16-3-2-8-23-16)11-4-5-12-13(9-11)18-7-6-17-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNFOZGCTPBVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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